1-(Morpholinomethyl)cyclopentanamine dihydrochloride
Overview
Description
1-(Morpholinomethyl)cyclopentanamine dihydrochloride, also known as MEMCPA, is a chemical compound that has been widely used in scientific research. It is a cyclic amine that contains a morpholine ring, which makes it a versatile compound for various applications.
Scientific Research Applications
Synthesis and Characterization of Morpholine Derivatives
Researchers have developed various synthetic routes to morpholine derivatives, demonstrating the versatility of morpholine in organic synthesis. For instance, D’hooghe et al. (2006) reported a novel synthesis method for cis-3,5-disubstituted morpholine derivatives, showcasing the electrophile-induced ring closure and nucleophilic displacement reactions as key steps (D’hooghe et al., 2006). Zhang et al. (2016) presented a general and cost-effective synthesis of 1-heteroarylsubstituted cycloalkylamines, highlighting their broad applications in organic and medicinal chemistry, including the synthesis of morpholine analogues (Zhang et al., 2016).
Application in Medicinal Chemistry
Morpholine derivatives have found applications in medicinal chemistry, particularly as building blocks for drug development. For example, Harrison et al. (2001) described the synthesis of a water-soluble neurokinin-1 receptor antagonist, highlighting the role of morpholine in enhancing the solubility and oral activity of pharmaceutical compounds (Harrison et al., 2001). Furthermore, Vohtancev et al. (2018) explored the synthesis of 5-iodo derivatives of pyrimidine morpholino nucleosides, underscoring their potential in antisense therapy and as substrates for various polymerases (Vohtancev et al., 2018).
properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12;;/h1-9,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNDNHTYPCOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCOCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholinomethyl)cyclopentanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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